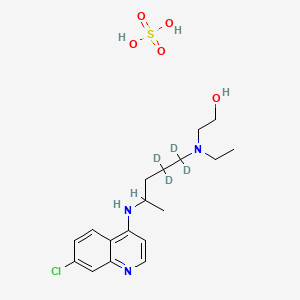
Pyrimethamine Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimethamine Biotin is a combination of two types of molecules that are used in a variety of scientific research applications. Pyrimethamine, also known as 6-diaminopyrimidine, is a synthetic pyrimidine derivative. Biotin, also known as vitamin H or vitamin B7, is a water-soluble vitamin that is naturally found in many foods. When combined, these two molecules form a powerful combination that is used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of Pyrimethamine Biotin is based on the affinity of the two molecules for one another. Pyrimethamine has a high affinity for biotin, and biotin has a high affinity for pyrimethamine. This affinity allows the two molecules to bind together and form a complex. This complex then binds to enzymes, proteins, DNA, and RNA molecules, allowing for the measurement of their activity.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase, which is involved in the production of energy in cells. Finally, it has been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folate.
Advantages and Limitations for Lab Experiments
The use of Pyrimethamine Biotin in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are also a number of limitations. It is not very soluble in organic solvents, and it is relatively expensive to purchase.
Future Directions
There are a number of potential future directions for the use of Pyrimethamine Biotin in scientific research. It could be used to study the interactions between proteins and other molecules, such as lipids or carbohydrates. It could also be used to study the effects of drugs on cellular pathways. Additionally, it could be used to study the effects of environmental toxins on cellular pathways. Finally, it could be used to study the effects of mutations on cellular pathways.
Synthesis Methods
The synthesis of Pyrimethamine Biotin is a multi-step process that begins with the synthesis of pyrimethamine. Pyrimethamine is synthesized from the reaction of 1,2-diaminopropane and ethyl chloroacetate in the presence of a base. This reaction produces a mixture of two isomers, pyrimethamine and its enantiomer. The enantiomer is then separated from the pyrimethamine by chromatography. Biotin is then synthesized by the reaction of cysteamine and ethyl chloroacetate in the presence of a base. The resulting biotin is then combined with the pyrimethamine to form this compound.
Scientific Research Applications
Pyrimethamine Biotin is widely used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. It is also used in the study of protein structure and function, as it can be used to study the interactions between proteins and their ligands. Additionally, it is used in the study of DNA and RNA, as it can be used to measure the binding affinity of DNA and RNA molecules. Finally, it is used in the study of cell signaling, as it can be used to measure the activity of cellular pathways.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyrimethamine Biotin involves the reaction of Pyrimethamine and Biotin through an amide bond formation.", "Starting Materials": ["Pyrimethamine", "Biotin", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Dimethylaminopyridine (DMAP)"], "Reaction": ["Step 1: Dissolve Pyrimethamine and Biotin in DMF.", "Step 2: Add DCC and DMAP to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter off the dicyclohexylurea by-product and concentrate the filtrate.", "Step 4: Purify the product by column chromatography to obtain Pyrimethamine Biotin."]} } | |
CAS RN |
1219358-20-9 |
Molecular Formula |
C26H37N7O3S |
Molecular Weight |
527.688 |
IUPAC Name |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChI Key |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





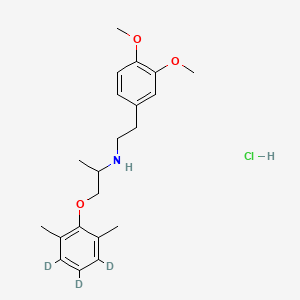
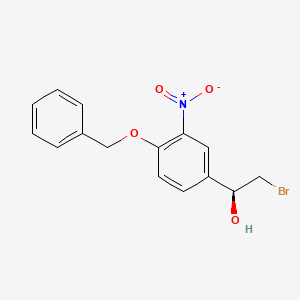
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

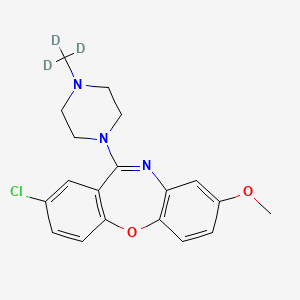
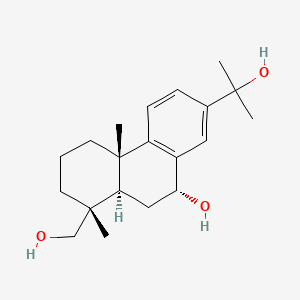
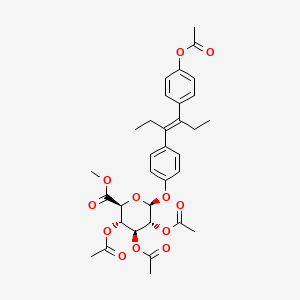
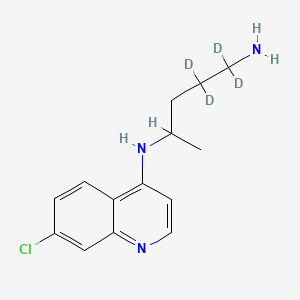

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
